molecular formula C13H13N3O2 B7570157 N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide

N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide

Cat. No. B7570157
M. Wt: 243.26 g/mol
InChI Key: LKAGRXSUYVNIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide, also known as THQ-OX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. THQ-OX belongs to the class of oxazole-containing compounds and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including topoisomerase II and Hsp90. In cancer research, N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In antiviral research, N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide has been shown to inhibit the NS5B polymerase activity of the hepatitis C virus. In antibacterial research, N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide has been shown to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide has been shown to exhibit various biochemical and physiological effects. In cancer research, N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide has been shown to inhibit the expression of various oncogenes and induce the expression of tumor suppressor genes. In antiviral research, N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide has been shown to inhibit the viral RNA replication and protein expression. In antibacterial research, N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide has been shown to disrupt the bacterial cell membrane and inhibit the bacterial growth.

Advantages and Limitations for Lab Experiments

N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent activity against various cancer cell lines, viruses, and bacteria. However, N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability. It also exhibits some toxicity towards normal cells, which can limit its therapeutic potential.

Future Directions

There are several future directions for the research on N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide. One direction is to optimize the synthesis method to improve the yield and purity of N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide. Another direction is to investigate the mechanism of action of N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide in more detail. This can provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the toxicity and pharmacokinetics of N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide in vivo. This can provide valuable information for the development of N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide as a therapeutic agent. Finally, the potential of N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide as a lead compound for the development of new drugs should be explored.

Synthesis Methods

The synthesis of N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide involves the reaction of 6-bromo-1,2,3,4-tetrahydroquinoline with ethyl oxalyl chloride in the presence of triethylamine. The resulting compound is then treated with hydroxylamine hydrochloride to yield N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide. This synthesis method has been optimized to yield high purity and high yield of N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide.

Scientific Research Applications

N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial properties. In cancer research, N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In antiviral research, N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide has been shown to inhibit the replication of the hepatitis C virus. In antibacterial research, N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide has been shown to exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

N-(1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-13(12-5-7-18-16-12)15-10-3-4-11-9(8-10)2-1-6-14-11/h3-5,7-8,14H,1-2,6H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAGRXSUYVNIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=NOC=C3)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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